4-(Bromomethyl)-4-methylcyclopentene
Description
4-(Bromomethyl)-4-methylcyclopentene is a brominated cyclic alkene with a molecular formula of C₇H₁₁Br (inferred from structural analogs in and ). Its structure comprises a cyclopentene ring substituted with a bromomethyl (-CH₂Br) and a methyl (-CH₃) group at the 4-position. While direct data for this compound are unavailable in the provided evidence, its properties can be extrapolated from related bromomethylated aliphatic and aromatic compounds.
- Synthesis: Likely synthesized via radical bromination of 4-methylcyclopentene using N-bromosuccinimide (NBS) or via nucleophilic substitution of a hydroxyl or tosyl precursor (analogous to methods in and ).
- Applications: Bromomethyl groups are pivotal in organic synthesis as intermediates for cross-coupling reactions, polymer chemistry, and pharmaceutical precursors (e.g., highlights bromomethylated aromatics as intermediates).
Properties
IUPAC Name |
4-(bromomethyl)-4-methylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-7(6-8)4-2-3-5-7/h2-3H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRNDSJKAPYPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-methylcyclopentene typically involves the bromination of 4-methylcyclopentene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-methylcyclopentene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 4-methylcyclopentadiene.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, or amines depending on the nucleophile used.
Elimination Reactions: 4-Methylcyclopentadiene.
Oxidation: 4-Methylcyclopentene carboxylic acid.
Scientific Research Applications
4-(Bromomethyl)-4-methylcyclopentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various cyclic compounds.
Biology: Potential use in the modification of biomolecules through nucleophilic substitution reactions, enabling the attachment of functional groups to biological targets.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-methylcyclopentene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound highly reactive towards nucleophiles and bases.
Comparison with Similar Compounds
Reactivity Insights :
- Ring Strain : Cyclopropylmethyl bromide () reacts faster in nucleophilic substitutions due to cyclopropane’s high ring strain, whereas cyclopentene derivatives (e.g., ) exhibit slower reactivity.
- Steric Effects : The methyl group in this compound may hinder access to the bromomethyl site, reducing reaction rates compared to unsubstituted analogs .
2.2 Aromatic Bromomethyl Compounds
Bromomethylated aromatic compounds (e.g., biphenyls, benzophenones) differ significantly in electronic and steric properties:
Key Differences :
- Electronic Effects : Aromatic bromomethyl compounds () benefit from resonance stabilization, enabling faster SN2 reactions compared to aliphatic analogs.
- Applications : Aromatic derivatives are widely used in pharmaceuticals (e.g., ’s fluorinated benzoic acid intermediates), while aliphatic bromomethyl compounds serve in polymer cross-linking .
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